L-Tyrosine-1-13C

Vue d'ensemble

Description

L-Tyrosine-1-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the first carbon position of the tyrosine molecule. L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and hormones .

Applications De Recherche Scientifique

L-Tyrosine-1-13C has numerous applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying protein synthesis and degradation.

Medicine: Used in research related to neurotransmitter synthesis and metabolic disorders.

Industry: Employed in the production of labeled compounds for pharmaceutical research.

Mécanisme D'action

Target of Action

L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.

Mode of Action

This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .

Biochemical Pathways

This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .

Result of Action

The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .

Action Environment

The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .

Analyse Biochimique

Biochemical Properties

L-Tyrosine-1-13C plays a crucial role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine into L-Tyrosine . The nature of these interactions involves the transfer of a hydroxyl group to the phenylalanine molecule, facilitated by the enzyme .

Cellular Effects

This compound influences various cellular processes. It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can influence enzyme activity, either through inhibition or activation, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-1-13C typically involves the incorporation of the carbon-13 isotope into the tyrosine molecule. One common method is to start with isotopically enriched precursors such as benzonitrile or ethyl benzoate. These precursors undergo a series of chemical reactions, including nitration, reduction, and hydrolysis, to introduce the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required isotopic and chemical purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

L-Tyrosine-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form L-Dopa, a precursor to neurotransmitters like dopamine.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde forms.

Substitution: Substitution reactions can introduce different functional groups into the tyrosine molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: L-Dopa and other catecholamines.

Reduction: Tyrosine alcohol and tyrosine aldehyde.

Substitution: Various substituted tyrosine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Tyrosine-13C9: Labeled at all nine carbon positions.

L-Tyrosine-15N: Labeled with nitrogen-15 isotope.

L-Phenylalanine-13C: Another amino acid labeled with carbon-13.

Uniqueness

L-Tyrosine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving the first carbon of the tyrosine molecule .

Activité Biologique

L-Tyrosine-1-13C is a stable isotope-labeled form of the amino acid L-tyrosine, which plays a critical role in various biological processes, including neurotransmitter synthesis and metabolic pathways. This article delves into the biological activity of this compound, examining its metabolic fate, physiological significance, and implications in research and clinical settings.

Overview of L-Tyrosine and Its Isotope

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the stable isotope carbon-13 (13C) into L-tyrosine allows researchers to trace metabolic pathways and quantify the dynamics of tyrosine metabolism in vivo.

Metabolism and Biological Fate

The metabolism of this compound involves several key pathways:

- Conversion to DOPA : The first step in catecholamine synthesis is the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH). This reaction is crucial as it is the rate-limiting step in dopamine production .

- Dopamine Synthesis : L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine can then be further converted to norepinephrine and epinephrine through additional enzymatic reactions .

- Energy Production : Tyrosine can also enter the Krebs cycle after conversion to fumarate or acetoacetate, contributing to energy metabolism .

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

- Neurotransmitter Dynamics : Research has shown that administering this compound can enhance dopamine synthesis during stress or cognitive tasks, suggesting its potential role in modulating neurotransmitter levels under specific physiological conditions .

- Metabolic Tracing : Studies using mass spectrometry have demonstrated that this compound can effectively trace metabolic pathways in animal models, allowing researchers to study alterations in tyrosine metabolism related to various diseases such as Parkinson's disease .

Case Study 1: Cognitive Performance Enhancement

A study investigated the effects of L-Tyrosine supplementation on cognitive performance under stress. Participants receiving L-Tyrosine showed improved working memory and cognitive flexibility compared to those given a placebo. The incorporation of 13C-labeled tyrosine allowed for precise tracking of metabolic changes associated with enhanced neurotransmitter synthesis.

Case Study 2: Parkinson's Disease Research

In a clinical trial involving patients with Parkinson's disease, researchers administered this compound to evaluate its effects on dopamine metabolism. The results indicated that labeled tyrosine significantly increased the levels of dopamine metabolites in cerebrospinal fluid, suggesting enhanced dopaminergic activity following supplementation.

Data Table: Summary of Biological Effects

Propriétés

Numéro CAS |

110622-46-3 |

|---|---|

Formule moléculaire |

C9H11NO3 |

Poids moléculaire |

182.18 g/mol |

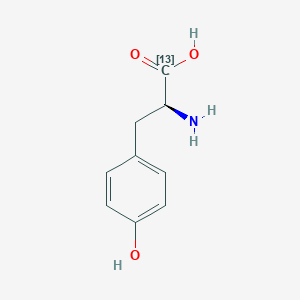

Nom IUPAC |

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1 |

Clé InChI |

OUYCCCASQSFEME-IDMPRHEVSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

SMILES isomérique |

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.